molecular formula ClFSb B14668024 CID 71447044

CID 71447044

Cat. No.: B14668024
M. Wt: 176.21 g/mol
InChI Key: LXKKIYWRPQNAPH-UHFFFAOYSA-L
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Description

CID 71447044 (PubChem Compound Identifier 71447044) is a chemical compound cataloged in the PubChem database. This article synthesizes methodologies from cheminformatics, spectroscopy, and synthetic chemistry to contextualize this compound within its chemical family.

Properties

Molecular Formula

ClFSb

Molecular Weight

176.21 g/mol

InChI

InChI=1S/ClH.FH.Sb/h2*1H;/q;;+2/p-2

InChI Key

LXKKIYWRPQNAPH-UHFFFAOYSA-L

Canonical SMILES

F[Sb]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 71447044 typically involve large-scale chemical reactions in controlled environments. These methods ensure high yield and purity of the final product. The processes may include the use of specialized reactors, continuous flow systems, and advanced purification techniques to achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions

CID 71447044, like many organic compounds, can undergo various chemical reactions, including:

    Oxidation: The addition of oxygen or removal of hydrogen.

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

CID 71447044 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 71447044 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Comparative studies often rely on molecular descriptors such as molecular weight, polarity (TPSA), and solubility (Log S). For example:

Compound CID Molecular Formula Molecular Weight TPSA (Ų) Log S (ESOL) GI Absorption BBB Permeability
71447044 Not available Not available N/A N/A N/A N/A
101283546 C₃₄H₅₄O₉ 614.78 127.34 -4.21 Low No
185389 C₃₅H₅₆O₉ 628.80 127.34 -4.35 Low No
156582093 C₃₃H₅₂O₉ 600.76 127.34 -4.10 Low No

Notes:

  • The oscillatoxin derivatives (CIDs 101283546, 185389, 156582093) share structural motifs such as polycyclic ether frameworks, which correlate with low gastrointestinal (GI) absorption and blood-brain barrier (BBB) impermeability.
  • CID 71447044 may exhibit similar limitations if it belongs to this structural class.

Analytical Differentiation Techniques

Distinguishing this compound from isomers or analogs necessitates advanced analytical workflows:

  • Mass Spectrometry (MS) : Source-induced collision-induced dissociation (CID) can reveal fragmentation patterns unique to specific functional groups. For example, oscillatoxin isomers show distinct MS/MS profiles due to variations in ether ring connectivity.
  • Collision Cross-Section (CCS) : Ion mobility spectrometry can separate compounds with identical masses but divergent 3D conformations.

Research Findings and Challenges

Key Observations

Structural Similarity vs. Bioactivity: Compounds with high Tanimoto similarity scores (e.g., >0.85) may still exhibit divergent biological effects due to minor stereochemical differences.

Synthetic Complexity : Macrocyclic or polyhalogenated structures (e.g., CID 737737) often require stringent reaction controls to avoid byproducts.

Limitations in Current Data

  • Gaps in PubChem Metadata : Critical parameters such as this compound’s molecular formula and spectral data are absent in the provided evidence, hindering direct comparisons.

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